N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as Suzuki or Stille coupling.
Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(2,4-difluorophenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide
- N-(2,4-difluorophenyl)-2-[4-(2-nitrophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. The specific arrangement of these functional groups can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-26-18-5-3-2-4-17(18)24-10-8-23(9-11-24)13-19(25)22-16-7-6-14(20)12-15(16)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADMBFKEBYFTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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